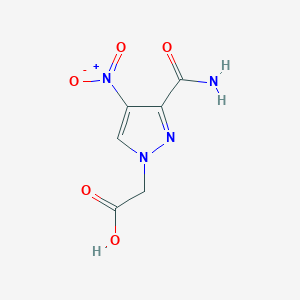

2-(3-Carbamoyl-4-nitro-1H-pyrazol-1-yl)acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

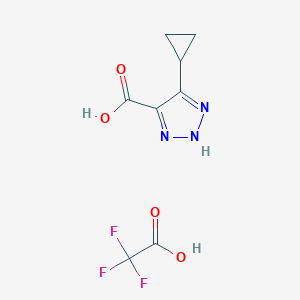

The compound 2-(3-Carbamoyl-4-nitro-1H-pyrazol-1-yl)acetic acid is a derivative of pyrazole, which is a heterocyclic aromatic organic compound characterized by a 5-membered ring with two adjacent nitrogen atoms. The compound of interest contains additional functional groups such as a nitro group, a carbamoyl group, and an acetic acid moiety, which may contribute to its chemical reactivity and physical properties.

Synthesis Analysis

The synthesis of related pyrazole derivatives has been explored in various studies. For instance, the reaction of 2-(5-amino-4-carbamoyl-1-methyl-1H-pyrazol-3-yl)acetic acid with triethylorthoformate did not yield the expected product but instead formed an alternative cyclic imide product. This reaction was sensitive to the nature of the reagents and the acidity of the medium, allowing for the production of a number of interesting bicyclic heterocycles from a single starting material . This suggests that the synthesis of 2-(3-Carbamoyl-4-nitro-1H-pyrazol-1-yl)acetic acid could also be influenced by similar factors.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be complex and is often studied using various spectroscopic methods and theoretical calculations. For example, DFT calculations and spectroscopic studies, including FTIR and FT-Raman, have been used to analyze the structure of a related compound, 2-[(5-nitro-1,3-thiazol-2-yl)carbamoyl]phenyl acetate. These studies provide insights into the vibrational frequencies, structural characteristics, and stability of the molecule . Such analyses could be applied to understand the molecular structure of 2-(3-Carbamoyl-4-nitro-1H-pyrazol-1-yl)acetic acid as well.

Chemical Reactions Analysis

The chemical reactivity of pyrazole derivatives can be quite varied. For instance, ethyl 3-amino-1H-pyrazole-4-carboxylate was acetylated to yield various products, with the reaction conditions affecting the position and extent of acetylation . Similarly, the synthesis and transformations of 3(5)-(3-methylfurazan-4-yl)-4-nitro-1H-pyrazole-5(3)-carboxylic acid involved condensation, nitration, and Hofmann rearrangement reactions . These studies indicate that 2-(3-Carbamoyl-4-nitro-1H-pyrazol-1-yl)acetic acid could also undergo a range of chemical reactions, depending on the reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are often determined by their functional groups and molecular structure. The studies mentioned above provide detailed insights into the spectroscopic characteristics and reactivity of similar compounds, which can be used to infer the properties of 2-(3-Carbamoyl-4-nitro-1H-pyrazol-1-yl)acetic acid. For example, the presence of a nitro group could affect the compound's acidity and reactivity towards electrophilic aromatic substitution, while the carbamoyl group could influence its solubility and hydrogen bonding potential .

Scientific Research Applications

Divergent Cyclizations

Smyth et al. (2007) conducted a study on the cyclization of 2-(5-amino-4-carbamoyl-1-methyl-1H-pyrazol-3-yl)acetic acid and related compounds. They discovered that instead of the expected dihydropyrazolo[4,3-c]pyridin-4-one product, an alternative cyclic imide product was formed. This reaction was sensitive to reagents and reaction medium acidity, leading to various interesting bicyclic heterocycles from a single starting material. The study highlights the potential for diverse chemical synthesis pathways involving similar compounds (Smyth et al., 2007).

Corrosion Inhibition

Lgaz et al. (2018) explored the effectiveness of pyrazoline derivatives, including 2-(4-(5-(4-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenoxy)acetic acid, as corrosion inhibitors for mild steel in acidic media. Their study combined experimental and theoretical approaches, demonstrating high inhibition efficiency and adherence to the Langmuir adsorption isotherm. This suggests potential applications in corrosion prevention (Lgaz et al., 2018).

Coordination Chemistry with Lanthanides

Chen et al. (2013) investigated the coordination chemistry of (pyrazol-1-yl)acetic acid with lanthanides. They synthesized lanthanide complexes revealing one-dimensional chain formations and distinct coordination modes of carboxylate groups. This research opens avenues for understanding metal-ligand interactions in similar compounds, potentially useful in materials science (Chen et al., 2013).

Catalysis in Alcohol Oxidation

Xie et al. (2014) studied the catalytic performance of complexes formed by reactions of 2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetic acid with various copper salts. These complexes showed excellent efficiency in the ammoxidation of alcohols to nitriles and the aerobic oxidation of alcohols to aldehydes in water. This research demonstrates the potential of pyrazole-acetic acid derivatives in catalysis (Xie et al., 2014).

Antimicrobial and Antiinflammatory Activities

Various studies have explored the antimicrobial, antiinflammatory, and antiproliferative activities of compounds related to 2-(3-Carbamoyl-4-nitro-1H-pyrazol-1-yl)acetic acid. These studies suggest the potential of these compounds in medical and pharmaceutical applications:

- Synthesis and antimicrobial activities of N-acetyl pyrazole derivatives (Dhaduk & Joshi, 2022).

- Investigation into pyrazoline derivatives as selective COX-2 inhibitors with anti-inflammatory activity (Bansal et al., 2014).

- Study of metal complexes of pyrazole-based sulfonamide on human erythrocyte carbonic anhydrase isozymes, indicating inhibitory properties (Büyükkıdan et al., 2017).

Mechanism of Action

Mode of Action

Pyrazole-bearing compounds are known for their diverse pharmacological effects . The nitro group and the carbamoyl group in the compound could potentially interact with biological targets, leading to changes in cellular functions.

Biochemical Pathways

Pyrazole derivatives have been reported to exhibit a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Pyrazole derivatives have been reported to exhibit antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal properties . These effects suggest that the compound could potentially induce a wide range of molecular and cellular changes.

properties

IUPAC Name |

2-(3-carbamoyl-4-nitropyrazol-1-yl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4O5/c7-6(13)5-3(10(14)15)1-9(8-5)2-4(11)12/h1H,2H2,(H2,7,13)(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWNABUOYKWLIFX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NN1CC(=O)O)C(=O)N)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(2,2-Dimethylpropanoyl)piperazin-1-yl]-4,6-difluoro-1,3-benzothiazole](/img/structure/B3006951.png)

![4beta-[(Benzyloxycarbonyl)amino]tetrahydrofuran-3beta-carboxylic acid](/img/structure/B3006957.png)

![3-methyl-2-({1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-4-yl}methoxy)pyridine](/img/structure/B3006959.png)

![3-[(4-bromophenyl)sulfonyl]-6-nitro-2H-chromen-2-one](/img/structure/B3006969.png)

![N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B3006972.png)